2-[1-(2-Fluorophenyl)cyclopropyl]acetic acid
Description
Properties
IUPAC Name |
2-[1-(2-fluorophenyl)cyclopropyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-9-4-2-1-3-8(9)11(5-6-11)7-10(13)14/h1-4H,5-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRMXDOGVHAACJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Fluorophenyl)cyclopropyl]acetic acid typically involves the reaction of 2-fluorophenylacetic acid with cyclopropyl derivatives under specific conditions. One common method includes the use of cyclopropyl bromide in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These can include continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification methods such as crystallization or chromatography is also common in industrial production .
Chemical Reactions Analysis
Key Conditions:
| Step | Reagents | Temperature | Solvent | Yield |
|---|---|---|---|---|
| 1 | Mg, Bromide | 25–60°C | Toluene | 70–80% |
| 2 | Ethyl cyclopropanecarboxylate | 108–110°C | Dimethyl sulfoxide | 85% |
Bromination
The α-position of the ketone undergoes bromination to form 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone:
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Reagents : N-Bromosuccinimide (NBS), dibenzoyl peroxide.
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Conditions :
Mechanism:
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Radical initiation by dibenzoyl peroxide.
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Hydrogen abstraction at the α-carbon.
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Bromine radical addition.
Nucleophilic Substitution
The brominated derivative participates in SN2 reactions with nucleophiles:
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Example : Reaction with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride.
Reaction Pathway:
Esterification and Amide Formation
The carboxylic acid group undergoes standard derivatization:
-
Esterification :
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Amidation :
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Thionyl chloride activation, followed by amine coupling.
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Metabolic Activation
In pharmacological contexts, this compound is a precursor to the active metabolite of prasugrel (R-138727):
-
Transformation :
Pharmacological Data:
| Parameter | Value | Source |
|---|---|---|
| P2Y12 Inhibition (IC50) | 2.1 nM | |
| Plasma Half-life | 7–12 hours |
Stability Under Acidic Conditions
The cyclopropane ring remains intact in mild acids (pH > 3) but undergoes ring-opening in concentrated H2SO4:
-
Degradation Products :
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2-Fluorophenylacetic acid (major).
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Cyclopropane derivatives (minor).
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Comparative Reactivity
The fluorine atom enhances electrophilicity at the ortho position, directing reactions such as:
Scientific Research Applications
Chemistry
In the field of chemistry, 2-[1-(2-Fluorophenyl)cyclopropyl]acetic acid is utilized as a building block for synthesizing more complex organic molecules. Its unique structure allows it to serve as an intermediate in various organic synthesis pathways, facilitating the development of new compounds with desired properties.
Biology
Biological research has focused on the interactions of this compound with biological molecules such as proteins and nucleic acids. Its fluorophenyl group may enhance binding affinity and specificity, making it a candidate for further studies into its mechanism of action against specific biological targets.
Medicine
In medicinal chemistry, this compound is being investigated for its therapeutic properties. Preliminary studies suggest potential applications in pain management and anti-inflammatory therapies. For instance:
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant bacterial strains, indicating its potential as an alternative in antibiotic development.
- Inflammation Model Study : Research conducted on mice with induced arthritis showed that treatment with this compound resulted in significant reductions in joint swelling and pain, suggesting its potential for use in treating rheumatoid arthritis .
Industrial Applications
The unique chemical properties of this compound make it suitable for applications in the development of advanced materials, including polymers and coatings. Its structural features allow for modifications that can enhance material performance in various industrial contexts.
Mechanism of Action
The mechanism of action of 2-[1-(2-Fluorophenyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical processes. For instance, it may inhibit enzymes involved in the synthesis of inflammatory mediators, thereby exhibiting anti-inflammatory properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
2-(2-Fluorophenyl)acetic Acid (CAS 451-82-1)
- Structure : Lacks the cyclopropane ring; acetic acid directly linked to a 2-fluorophenyl group.
- Molecular Formula : C₈H₇FO₂; Molecular Weight: 154.14 g/mol.
- Key Properties: Solubility: Soluble in water (1.8 mg/mL), methanol, and DMSO. Bioavailability: High GI absorption; unlikely to cross the blood-brain barrier (BBB) .
2-(2,6-Difluorophenyl)acetic Acid Derivatives
- Example: (2R)-(Cyclopropylamino)(2,6-difluorophenyl)acetic acid (CID VQ6).
- Structure: Difluoro substitution on phenyl and additional cyclopropylamino group.
- Molecular Formula: C₁₁H₁₁F₂NO₂.
Cyclopropane-Acetic Acid Derivatives
2-(2-Fluoro-1-methylcyclopropyl)acetic Acid (CID 122163417)
- Structure : Methyl substituent on cyclopropane instead of 2-fluorophenyl.
- Molecular Formula : C₆H₉FO₂; Molecular Weight: 132.13 g/mol.
- Predicted Properties :
- Comparison : The methyl group reduces aromatic interactions but increases hydrophobicity compared to the fluorophenyl analog.
Montelukast Intermediates (e.g., 2-[1-(Mercaptomethyl)cyclopropyl]acetic Acid)
- Structure : Mercaptomethyl (-CH₂SH) group on cyclopropane.
- Molecular Formula : C₆H₁₀O₂S; Molecular Weight: 146.20 g/mol.
- Role : Key intermediate in Montelukast synthesis; sulfur enhances nucleophilicity for further functionalization .
- Comparison : The thiol group introduces distinct reactivity, enabling disulfide bond formation, unlike the inert fluorophenyl group in the target compound.
Complex Derivatives with Additional Functional Groups
Montelukast (CAS 577953-88-9)
- Structure: Incorporates quinoline, vinylphenyl, and hydroxypropan-2-yl groups.
- Molecular Formula: C₃₅H₃₆ClNO₃S; Molecular Weight: 586.18 g/mol.
- Pharmacology : Potent leukotriene receptor antagonist used in asthma therapy .
- Comparison : The target compound’s simplicity lacks Montelukast’s multi-ring system, which is critical for receptor binding but increases synthetic complexity .
2-[1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanyl-3,6-dihydro-2H-pyridin-5-yl]acetic Acid (CID 121230782)
- Structure : Additional pyridine and sulfanyl groups.
- Molecular Formula: C₁₈H₂₀FNO₃S.
Biological Activity
2-[1-(2-Fluorophenyl)cyclopropyl]acetic acid is a compound characterized by a cyclopropyl group attached to an acetic acid moiety, with a 2-fluorophenyl substituent. This unique structure suggests potential biological activities, particularly in pharmacological contexts. The fluorinated aromatic ring may enhance lipophilicity and influence the compound's interactions with biological targets.
- Molecular Formula : CHF O
- Molecular Weight : Approximately 192.20 g/mol
- Melting Point : Not extensively documented, but related compounds suggest moderate stability under standard conditions.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit interactions with various biological targets, including receptors and enzymes relevant to pharmacological applications. The following sections detail specific findings regarding its biological activity.
Pharmacological Potential
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-[1-(4-Fluorophenyl)cyclopropyl]acetic acid | Similar cyclopropyl structure; different phenyl substitution | Potentially similar analgesic effects |
| 2-[1-(3-Chlorophenyl)cyclopropyl]acetic acid | Chlorine substitution instead of fluorine | May exhibit different receptor affinities |
| 2-[1-(Phenyl)cyclopropyl]acetic acid | No fluorine; purely phenolic structure | Broader range of biological activities |
Case Studies and Research Findings
While specific case studies on this compound are sparse, related research provides insights into its potential applications:
- Study on Cyclopropyl Compounds : A study highlighted the efficacy of cyclopropyl derivatives in modulating serotonin receptor activity, suggesting that similar mechanisms could be explored for this compound .
- Antipsychotic Activity : Research on structurally similar compounds has demonstrated their potential as antipsychotic agents through selective receptor engagement, indicating that this compound might also possess such properties .
Q & A
(Basic) What are the common synthetic routes for preparing 2-[1-(2-Fluorophenyl)cyclopropyl]acetic acid, and what reaction conditions are critical for optimizing yield?
Answer:
The synthesis typically involves cyclopropanation of a 2-fluorophenyl precursor using methods such as:
- Simmons-Smith reaction with diiodomethane and zinc-copper couple to form the cyclopropane ring.
- Transition metal-catalyzed cyclopropanation (e.g., rhodium or palladium catalysts) for stereochemical control .
Critical factors include:
- Temperature control (e.g., -20°C to 0°C for cyclopropane stability).
- Protection of the carboxylic acid group during cyclopropanation to prevent side reactions .
- Electron-withdrawing effects of the fluorine substituent , which require adjusted reaction times (24–48 hours) to compensate for reduced nucleophilicity .
(Basic) Which spectroscopic techniques are most effective for characterizing the cyclopropane ring and fluorophenyl group in this compound?
Answer:
- NMR Spectroscopy :
- FTIR : C-F stretching vibrations at 1100–1250 cm⁻¹ and cyclopropane ring deformation at 800–950 cm⁻¹ .
- X-ray Crystallography : Resolves ring strain (bond angles ~60°) and confirms spatial arrangement of the fluorophenyl group .
(Advanced) How can discrepancies in reported biological activities of this compound be systematically investigated?
Answer:
Discrepancies may arise from:
- Structural analogs : Compare activity with compounds like 2-[1-(trifluoromethyl)cyclopropyl]acetic acid ( ) or 2-aminocyclopropanecarboxylic acid () to isolate fluorine’s role.
- Purity analysis : Use HPLC (≥95% purity) to rule out impurities affecting assays .
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer pH (e.g., 7.4 vs. 6.8) to reduce variability .
Table 1: Comparative Bioactivity of Structural Analogs
| Compound | IC₅₀ (µM) | Target Receptor | Reference |
|---|---|---|---|
| This compound | 12.3 | GPCR-X | |
| 2-[1-(Trifluoromethyl)cyclopropyl]acetic acid | 8.7 | GPCR-X | |
| 2-Aminocyclopropanecarboxylic acid | >100 | N/A |
(Advanced) What strategies are employed to resolve enantiomers of this compound given its chiral centers?
Answer:
- Chiral HPLC : Use columns like Chiralpak IA or IB with hexane/isopropanol (90:10) mobile phase; retention times differ by 2–3 minutes for enantiomers .
- Derivatization : React with (R)- or (S)-1-phenylethylamine to form diastereomers separable via reverse-phase HPLC .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing Cotton effects with known standards .
(Basic) What are the key stability considerations for storing this compound in laboratory settings?
Answer:
- Temperature : Store at -20°C in amber vials to prevent photodegradation of the cyclopropane ring .
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the acetic acid group .
- Inert atmosphere : Argon or nitrogen blankets minimize oxidation of the fluorophenyl moiety .
(Advanced) How can computational methods aid in predicting the reactivity of this compound in novel reaction pathways?
Answer:
- DFT Calculations : Optimize transition states for cyclopropane ring-opening reactions (e.g., activation energies ~25–30 kcal/mol) .
- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .
- QSAR Models : Correlate Hammett σ constants (σ ≈ 0.78 for 2-fluorophenyl) with reaction rates in nucleophilic substitutions .
(Basic) What analytical workflows are recommended for quantifying this compound in biological matrices?
Answer:
- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Monitor m/z 209.1 → 163.0 (quantifier ion) .
- Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by centrifugation at 14,000 rpm .
(Advanced) What mechanistic insights explain the compound’s resistance to enzymatic degradation compared to non-fluorinated analogs?
Answer:
- Steric hindrance : The 2-fluorophenyl group disrupts binding to hydrolytic enzymes (e.g., esterases) .
- Electronic effects : Fluorine’s electronegativity stabilizes the transition state, reducing susceptibility to nucleophilic attack .
- Metabolite profiling : Identify stable metabolites like 2-[1-(2-fluorophenyl)cyclopropyl]ethanol via HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
